molecular formula C11H12O3 B14359512 4-Hydroxy-4-(2-methoxyphenyl)but-3-en-2-one CAS No. 90541-53-0

4-Hydroxy-4-(2-methoxyphenyl)but-3-en-2-one

Cat. No.: B14359512
CAS No.: 90541-53-0
M. Wt: 192.21 g/mol
InChI Key: DMJVBDNAWLJVNA-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(2-methoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C11H12O3 It is known for its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(2-methoxyphenyl)but-3-en-2-one can be achieved through an aldol condensation reaction. This involves the reaction of p-anisaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(2-methoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-4-(2-methoxyphenyl)but-3-en-2-one.

    Reduction: Formation of 4-hydroxy-4-(2-methoxyphenyl)butan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-4-(2-methoxyphenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(2-methoxyphenyl)but-3-en-2-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one
  • 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one
  • 4-Hydroxy-3-methoxybenzylacetone
  • Zingerone

Uniqueness

4-Hydroxy-4-(2-methoxyphenyl)but-3-en-2-one is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

90541-53-0

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-hydroxy-4-(2-methoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C11H12O3/c1-8(12)7-10(13)9-5-3-4-6-11(9)14-2/h3-7,13H,1-2H3

InChI Key

DMJVBDNAWLJVNA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C(C1=CC=CC=C1OC)O

Origin of Product

United States

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